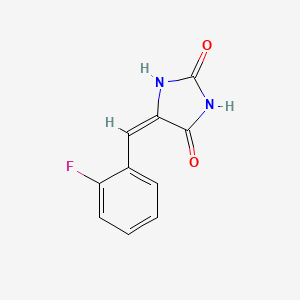![molecular formula C17H18N4O3 B5540236 1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)
1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one" belongs to a class of molecules that are of interest due to their potential pharmacological properties and complex molecular structure. Compounds with similar naphthyridine and oxadiazole moieties have been explored for various biological activities and offer interesting synthetic challenges and structural properties.
Synthesis Analysis
The synthesis of complex molecules containing naphthyridine and oxadiazole units often involves multi-step reactions, starting from simple precursors. An improved synthesis route for tetrahydro-naphthyridine, a related structure, was described by Dow and Schneider (2001), highlighting a five-step sequence that offers improvements over previous methods (Dow, R. L., & Schneider, Steven R., 2001). This approach could be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The analysis of the molecular structure of complex compounds typically involves techniques such as NMR, IR, and X-ray crystallography. The structural elucidation provides insights into the conformation, stereochemistry, and electronic properties of the molecule. For example, compounds with oxadiazole and naphthyridine units have been characterized to understand their optical and electrochemical properties, as demonstrated by Lu and He (2014) in their study on asymmetric 1,3,4-oxadiazole derivatives (Lu, Huixiong, & He, Daohang, 2014).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups, leading to various chemical reactions. The presence of the oxadiazole ring, for instance, can impact the electron distribution and reactivity patterns of the molecule. Studies on similar compounds explore their reactivity under different conditions, providing a basis for understanding potential reactions (Yasmeen, R., et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical use of chemical compounds. These properties are often determined experimentally and are essential for formulation and application purposes. The physical characterization of a similar compound was reported by Yasmeen et al., where they discuss the crystal structure and solubility (Yasmeen, R., et al., 2012).
科学的研究の応用
Synthetic Methodologies and Chemical Reactivity
- Research has explored the Diels-Alder reactions involving furan derivatives, providing pathways to synthesize complex heterocyclic structures. These methodologies could potentially be applied to synthesize compounds similar to the one mentioned, by facilitating the construction of naphthyridin and oxadiazole frameworks through strategic functionalization and cyclization reactions (Brewer et al., 1971).
Chelating Properties and Metal Complexes
- The study on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules highlights the importance of heterocyclic compounds in coordinating with metals. This research could hint at the potential applications of the specified compound in forming metal complexes, which might have varied applications ranging from catalysis to material science (Varde & Acharya, 2017).
Anticancer Activity
- The synthesis and evaluation of anticancer activity of naphthalenylmethyl- and naphthalenyloxymethyl-benzimidazole oxadiazole derivatives underscore the potential therapeutic applications of heterocyclic compounds. This suggests that compounds with structural similarities might also possess bioactive properties, potentially including anticancer activities (Salahuddin et al., 2014).
Antibacterial and Neuroprotective Properties
- The development of pyridonecarboxylic acids as antibacterial agents demonstrates the relevance of naphthyridine derivatives in medical chemistry. This research could be indicative of the antibacterial potential of the specified compound or its derivatives (Egawa et al., 1984).
- Neuroprotective properties of naphthyridine derivatives, as observed in the synthesis and evaluation of their effects against cholinesterases and in neuroprotection models, point to the potential application of similar compounds in treating neurodegenerative diseases (de los Ríos et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-7-methyl-3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-21-8-13(14(22)12-5-4-10(2)18-16(12)21)17-19-15(20-24-17)11-6-7-23-9-11/h4-5,8,11H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKJWTOUHXDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)


